molecular formula C15H11FO2 B2857194 3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid CAS No. 773132-66-4

3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid

Cat. No.: B2857194
CAS No.: 773132-66-4
M. Wt: 242.249
InChI Key: QIJZCHHTLYQTKM-MDZDMXLPSA-N
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Description

3-(2’-Fluoro[1,1’-biphenyl]-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C15H11FO2 It is a derivative of biphenyl, where a fluorine atom is attached to one of the phenyl rings, and a prop-2-enoic acid group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Fluoro[1,1’-biphenyl]-2-yl)prop-2-enoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. In this case, the starting materials are 2-fluorobiphenyl and a suitable boronic acid derivative. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Fluoro[1,1’-biphenyl]-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid group to a single bond, forming the corresponding propanoic acid derivative.

    Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of propanoic acid derivatives.

    Substitution: Formation of biphenyl derivatives with different substituents.

Scientific Research Applications

3-(2’-Fluoro[1,1’-biphenyl]-2-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2’-Fluoro[1,1’-biphenyl]-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)prop-2-enoic acid
  • (2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid
  • 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid

Uniqueness

3-(2’-Fluoro[1,1’-biphenyl]-2-yl)prop-2-enoic acid is unique due to the presence of both a fluorine atom and a biphenyl structure, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the biphenyl structure can provide rigidity and potential for π-π interactions .

Properties

IUPAC Name

3-[2-(2-fluorophenyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-14-8-4-3-7-13(14)12-6-2-1-5-11(12)9-10-15(17)18/h1-10H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJZCHHTLYQTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694943
Record name 3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773132-66-4
Record name 3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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